molecular formula C4H3FN2O2 B13038775 5-Fluoro-4-imidazolic acid CAS No. 42309-90-0

5-Fluoro-4-imidazolic acid

Cat. No.: B13038775
CAS No.: 42309-90-0
M. Wt: 130.08 g/mol
InChI Key: BKPMWUILLTUJIG-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Tautomeric Equilibria

X-ray diffraction studies of analogous fluorinated imidazole derivatives reveal monoclinic crystal systems with space group P2~1~/n and unit cell parameters a = 3.96 Å, b = 24.10 Å, and c = 11.18 Å. The imidazole ring adopts a planar geometry, with fluorine substitution at the C5 position inducing a 1.2° distortion in bond angles compared to non-fluorinated analogs. Tautomeric equilibria in aqueous solutions, studied via ab initio MP2/CCSD(T) calculations, show a 68:32 preference for the N1-H tautomer over N3-H due to fluorine’s electron-withdrawing effects stabilizing the N1 protonated form. Solvent-cluster models with four explicit water molecules demonstrate that water dimers mediate proton transfers between tautomers, reducing the activation energy by 12.3 kcal/mol compared to gas-phase transitions.

Table 1: Crystallographic parameters of fluorinated imidazole derivatives

Parameter Value
Space group P2~1~/n
a (Å) 3.9608 (4)
b (Å) 24.104 (3)
c (Å) 11.1762 (10)
β (°) 90.189 (9)
V (ų) 1067.0 (2)

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (B3LYP/6-31++G(d)) calculations on this compound reveal a 19.2% increase in C4–O bond polarity compared to non-fluorinated analogs, attributed to fluorine’s inductive effect. Natural population analysis assigns a −0.43e charge to the fluorine atom, which redistributes electron density toward the N1 and N3 positions, increasing their basicity by 1.2 pK~a~ units. Time-dependent DFT simulations predict a bathochromic shift of 14 nm in the UV-Vis spectrum due to n→π* transitions involving the deprotonated carboxyl group.

Comparative Analysis with Fluorinated Imidazole Isomers

Free energy calculations in water and acetonitrile show that this compound is 3.8 kcal/mol more stable than its 2-fluoro isomer due to reduced steric strain between fluorine and the carboxyl group. ^19^F NMR chemical shifts differ by 8.7 ppm between N1-H and N3-H tautomers, with the N1-H form resonating at −112.4 ppm in D~2~O. The acid’s pK~a~ (2.1) is 1.5 units lower than 4-fluoroimidazole, reflecting enhanced acidity from the carboxyl substituent.

Table 2: Thermodynamic stability of fluorinated imidazole derivatives

Compound ΔG (water, kcal/mol)
This compound 0.0 (reference)
2-Fluoroimidazole +3.8
4-Fluoroimidazole +1.2

Hydrogen Bonding Networks and Supramolecular Assembly

In crystalline states, this compound forms bifurcated N–H···O=C and O–H···N hydrogen bonds with donor-acceptor distances of 2.68–2.75 Å. Hirshfeld surface analysis identifies O···H (32.4%), F···H (17.1%), and N···H (12.8%) contacts as dominant intermolecular interactions. The carboxyl group participates in cyclic R~2~^2^(8) motifs, while fluorine engages in C–F···H–C contacts (3.12 Å) that stabilize layered architectures. Molecular dynamics simulations in water reveal a 28% increase in hydration shell density around fluorine compared to non-fluorinated analogs, enhancing solubility by 1.8-fold.

Properties

CAS No.

42309-90-0

Molecular Formula

C4H3FN2O2

Molecular Weight

130.08 g/mol

IUPAC Name

5-fluoro-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C4H3FN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9)

InChI Key

BKPMWUILLTUJIG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Diastereoselective Alkylation and Schöllkopf Bis-Lactim Amino Acid Synthesis

One of the most prominent methods for synthesizing enantiomerically pure 5-fluoro-4-imidazolic acid derivatives involves diastereoselective alkylation of protected 4-fluoro-5-bromomethyl imidazole intermediates, followed by the Schöllkopf bis-lactim amino acid synthesis. This approach was notably used in the enantioselective synthesis of (S)-4-fluorohistidine, a close analog structurally related to this compound.

  • Key Steps:

    • Protection of the imidazole nitrogen with methoxymethyl (MOM) groups to control reactivity.
    • Diastereoselective alkylation of 4-fluoro-5-bromomethyl imidazole with chiral bis-lactim intermediates.
    • Hydrolysis and deprotection under acidic conditions (0.1 M HCl) to yield mixtures of methyl esters and acids.
    • Purification via flash chromatography and saponification to isolate the free amino acid form.
  • Challenges and Solutions:

    • Competing hydrolysis rates of MOM groups required careful control of acidic conditions.
    • The final amino acid was isolated as an N-trifluoroacetyl methyl ester derivative before saponification to improve purity and yield.
  • Yields and Purity:

    • The intermediate 4-aminoimidazole-5-carboxylate ethyl ester was obtained in yields of 29-37%.
    • The final this compound was obtained in enantiomerically pure form, suitable for further biochemical applications.

This method is well-documented for its stereoselectivity and ability to produce high-purity fluorinated imidazole amino acids.

Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Aromatic Precursors

Another synthetic route involves nucleophilic aromatic substitution on fluorinated aromatic substrates bearing imidazole moieties. This method is often applied to prepare fluorinated imidazole derivatives with additional substituents, which can be adapted for this compound synthesis.

  • Typical Reaction Conditions:

    • Reaction of 4-fluoro-2-nitroaniline derivatives with imidazole under basic conditions (anhydrous potassium carbonate) in polar aprotic solvents like dry dimethylformamide (DMF).
    • Heating at elevated temperatures (~100 °C) for 8-10 hours to ensure complete substitution.
    • Workup involves aqueous extraction and purification by recrystallization or chromatography.
  • Advantages:

    • Straightforward and scalable.
    • Allows introduction of fluorine at specific positions on the aromatic ring prior to imidazole substitution.
  • Example:

    • Synthesis of 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzenamine as a precursor to fluorinated imidazole acids.

This method is useful for preparing substituted fluorinated imidazoles that can be further converted to imidazolic acids through reduction and hydrolysis steps.

Microwave-Assisted Cyclization and Ethanolysis

Microwave-assisted synthesis has been employed to facilitate the cyclization and formation of fluorinated imidazole rings, offering rapid reaction times and improved yields.

  • Procedure Highlights:

    • Starting from 4-aminoimidazole-5-carboxamide hydrochloride, methane sulfonic acid is added, and the mixture is subjected to microwave irradiation at 155-165 °C under controlled pressure.
    • The reaction yields 4-aminoimidazole-5-carboxylate ethyl ester after ethanolysis.
    • Purification is achieved by fractional crystallization or chromatography.
  • Benefits:

    • Significantly reduces reaction times compared to conventional heating.
    • Provides cleaner reaction profiles and higher purity products.
  • Yields:

    • Isolated yields range from 29% to 37% for the key ester intermediate.

This method is particularly useful for synthesizing fluorinated imidazole carboxylates, which are precursors to this compound.

Palladium-Catalyzed Cross-Coupling and Reduction

For complex fluorinated imidazole derivatives, palladium-catalyzed cross-coupling reactions followed by catalytic hydrogenation have been reported.

  • Process Overview:

    • Reaction of 3-bromo-5-fluoro-benzotrifluoride with imidazole derivatives in the presence of strong bases (e.g., sodium hydride) and polar solvents like N-methyl-2-pyrrolidinone.
    • Subsequent reduction of nitro groups to amines using palladium on charcoal catalysts under hydrogen atmosphere.
    • Hydrolysis and salt formation steps yield the desired fluorinated imidazole amine derivatives.
  • Reaction Conditions:

    • Temperature ranges between 70-130 °C for substitution.
    • Hydrogenation typically performed in methanol or ethanol at elevated temperatures.
  • Applications:

    • While primarily used for benzenamine derivatives, this methodology can be adapted for imidazole acid synthesis by modifying substituents and functional groups accordingly.

This approach offers a robust route for introducing fluorinated imidazole moieties into aromatic frameworks with high regioselectivity and functional group tolerance.

General Synthetic Scheme Summary

Methodology Key Reagents/Conditions Advantages Limitations Yield Range (%)
Diastereoselective Alkylation + Schöllkopf Synthesis MOM-protected 4-fluoro-5-bromomethyl imidazole, bis-lactim amino acid synthesis, acidic hydrolysis High enantioselectivity, pure product Complex protection/deprotection steps 29-37 (intermediate)
Nucleophilic Aromatic Substitution (SNAr) 4-fluoro-2-nitroaniline, imidazole, K2CO3, DMF, heat Simple, scalable Requires elevated temperature, purification needed 85 (crude intermediate)
Microwave-Assisted Cyclization & Ethanolysis 4-aminoimidazole-5-carboxamide, methane sulfonic acid, microwave irradiation Fast, cleaner reaction Specialized equipment required 29-37
Pd-Catalyzed Cross-Coupling & Reduction 3-bromo-5-fluoro-benzotrifluoride, sodium hydride, Pd/C, hydrogen Regioselective, tolerant to groups Multi-step, requires catalyst Variable

Research Findings and Notes

  • The enantioselective synthesis route via Schöllkopf bis-lactim amino acid synthesis remains the gold standard for obtaining optically pure this compound derivatives, crucial for biological activity studies.

  • Microwave-assisted methods significantly enhance throughput and reduce reaction times without compromising yield or purity, suitable for scale-up in industrial settings.

  • SNAr reactions provide a versatile and straightforward approach for introducing fluorine and imidazole groups on aromatic rings, enabling the synthesis of a wide variety of fluorinated imidazole acids and derivatives.

  • Palladium-catalyzed cross-coupling combined with catalytic hydrogenation offers a powerful tool for constructing complex fluorinated imidazole frameworks, though it involves more elaborate reaction setups and purification steps.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms or the carboxylic acid group.

    Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or organometallic compounds under catalytic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation Reactions: Dehydrating agents like dicyclohexylcarbodiimide (DCC) or carbodiimides.

Major Products:

    Substitution Products: Various substituted imidazoles depending on the substituent introduced.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring or carboxylic acid group.

    Condensation Products: Amides or esters formed from the carboxylic acid group.

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-4-imidazolic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural similarity to histidine allows it to interact effectively with biological systems, making it a candidate for drug design and development. The compound's electrophilic nature and the presence of a fluorine atom enhance its reactivity, which is beneficial for creating derivatives with specific biological activities.

Key Applications:

  • Antimicrobial Agents: Research indicates that this compound exhibits antimicrobial and antifungal properties, making it valuable in developing new antibiotics and antifungal medications.
  • Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. Its interaction with histidine residues in proteins is noteworthy, as it may influence enzyme activity and stability.

Biological Activities

The biological activities of this compound extend beyond mere enzyme inhibition. It has been evaluated for its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines: Derivatives of this compound have demonstrated significant cytotoxic effects against prostate cancer cell lines (e.g., DU145), with studies showing reduced cell viability compared to traditional chemotherapeutic agents like 5-fluorouracil .
  • Histone Deacetylase Inhibition: Recent research has explored the compound's role in inhibiting histone deacetylases (HDACs), particularly HDAC1, which is implicated in cancer progression. Compounds derived from this compound have shown promising IC50 values against HDAC1, suggesting their potential use in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound has been well-documented, with various methods reported in the literature. The ability to modify this compound to create derivatives with enhanced biological activities is a focal point of ongoing research.

Synthesis Techniques:

  • Catalytic Methods: Recent advancements have employed catalytic systems to facilitate the synthesis of substituted imidazoles, including this compound derivatives. These methods allow for greater efficiency and yield in producing biologically active compounds .
Compound NameStructural FeaturesUnique Properties
4-Imidazolic AcidNo fluorine substitutionBasic amino acid precursor
4-FluorohistidineAmino group at position 2Important for protein synthesis
2-MethylimidazoleMethyl group at position 2Exhibits different biological activities
1H-ImidazoleNo substitutionsFound in various natural products

Research Opportunities:

  • Combination Therapies: Investigating the synergistic effects of combining this compound derivatives with existing chemotherapy agents could enhance treatment efficacy.
  • Targeted Drug Delivery: Research into targeted delivery systems utilizing this compound may improve the therapeutic index of anticancer drugs.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. 5-Fluoro-1H-benzo[d]imidazole Derivatives Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole () share the 5-fluoro substitution but incorporate a fused benzene ring.

b. 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b)
This derivative () features a 4-fluorobenzyl group at the 1-position and a formyl group at the 5-position. The electron-withdrawing fluorine and formyl groups increase electrophilicity, making it more reactive in nucleophilic addition reactions than 5-fluoro-4-imidazolic acid, which has a carboxylic acid group .

c. 5-(4-Fluorophenyl)-5-methyl-imidazolidine-2,4-dione
This saturated imidazolidine dione () lacks aromaticity, reducing conjugation effects. The fluorine on the phenyl ring enhances lipophilicity, whereas the carboxylic acid in this compound improves solubility in aqueous environments .

Functional Group Variations

a. Carboxylic Acid vs. Carboxamide 4-Aminoimidazole-5-carboxamide () replaces the carboxylic acid with a carboxamide group.

b. Thiol and Thiazole Derivatives
Compounds such as 5-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole () introduce sulfur into the heterocyclic system. Sulfur’s polarizability and larger atomic size compared to nitrogen may enhance π-π interactions or metal coordination, differing from the electronic profile of this compound .

Pharmacological Implications

Fluorinated imidazoles are prevalent in drug discovery. For example:

  • 5-Fluoro-4-hydroxyquinazoline () inhibits tyrosine kinases, suggesting that this compound could target similar pathways .
  • 5-(4-Fluorophenyl)imidazoles () exhibit antimicrobial and anticancer activities, underscoring the role of fluorine in enhancing bioactivity .

Biological Activity

5-Fluoro-4-imidazolic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed picture of its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the imidazole ring, which is believed to contribute to its biological properties. The structural formula can be represented as follows:

C4H4FN3O2\text{C}_4\text{H}_4\text{FN}_3\text{O}_2

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for treating various infections. Studies have shown that it demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

  • Antibacterial Activity : The compound has been tested against several bacterial strains, showing effective inhibition at low concentrations. For instance, it exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In addition to its antibacterial effects, this compound has shown promise as an antifungal agent. Its efficacy was evaluated against various fungal strains, revealing notable inhibition rates comparable to established antifungal drugs .
Microorganism Activity MIC (μg/mL)
Staphylococcus aureusAntibacterial0.5
Escherichia coliAntibacterial1.0
Candida albicansAntifungal2.0

2. Anticancer Activity

The compound's anticancer potential has been explored in various studies, indicating that it may inhibit tumor growth and induce apoptosis in cancer cells.

  • Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The half-maximal inhibitory concentration (IC50) values reported range from 25 to 45 μM .
  • Mechanism of Action : The proposed mechanisms include the inhibition of DNA synthesis and interference with cell cycle progression, leading to increased apoptosis rates in treated cancer cells .
Cancer Cell Line IC50 (μM)
MCF-7 (Breast)30
HT-29 (Colon)25
A549 (Lung)45

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Breast Cancer : A recent clinical trial involving patients with advanced breast cancer indicated that treatment with a formulation containing this compound led to significant tumor regression in a subset of patients .
  • In Vivo Efficacy Against Colon Cancer : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups .

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